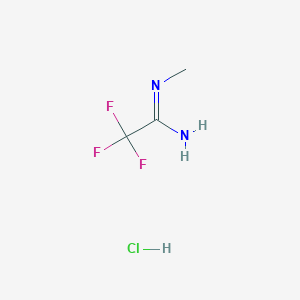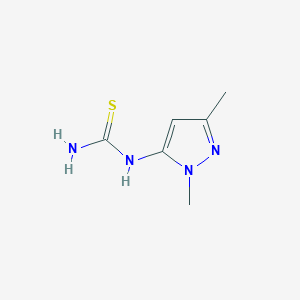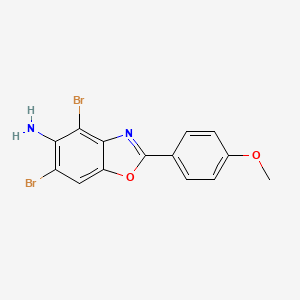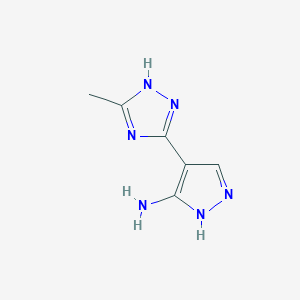
2-((5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O2S and its molecular weight is 455.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Stability Studies
- The compound's analog, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, demonstrates potent inhibition of PI3Kα and mTOR in vitro and in vivo. Investigations into similar compounds aim to improve metabolic stability (Stec et al., 2011).
Potential Pesticide Applications
- Derivatives of compounds similar to 2-((5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide, specifically N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, have been characterized and proposed as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Anticancer Activity
- Compounds structurally related to this compound have been synthesized and tested for in vitro cytotoxicity, showing inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Ligand-Protein Interactions and Photovoltaic Efficiency
- Analogs of this compound have been synthesized and studied for their vibrational spectra and electronic properties. These compounds show potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and photovoltaic efficiency (Mary et al., 2020).
Structural and Electronic Factors in Cyclopalladation
- Cyclopalladation studies involving acetylated anilines similar to this compound have been conducted to understand the steric and electronic influences in the formation of complexes, which is crucial for catalytic applications (Mossi, Klaus, & Rys, 1992).
Thrombin Inhibition Potential
- Related compounds, 2-(2-Chloro-6-fluorophenyl)acetamides, have been identified as potent thrombin inhibitors, demonstrating potential applications in therapeutic treatments for conditions involving thrombin activity (Lee et al., 2007).
Antimicrobial Activity
- Derivatives of similar compounds have been synthesized and screened for their antimicrobial activity against different microorganisms, highlighting potential applications in combating infections and diseases (Mistry, Desai, & Intwala, 2009).
Crystal Structure Analysis
- The crystal structure of similar compounds, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has been analyzed, contributing to the understanding of molecular interactions and drug design (Boechat et al., 2011).
Conformational Analysis in Opioid Agonists Development
- Studies on N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the compound , have been conducted to understand their potential as opioid kappa agonists, which is vital for pain management therapies (Barlow et al., 1991).
Antiplasmodial Properties
- Novel compounds related to this compound have been synthesized and evaluated for antiplasmodial properties, suggesting potential use in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).
Herbicide and Safener Synthesis
- Research involving chloroacetanilide herbicides and dichloroacetamide safeners, which are structurally related to the compound, have been conducted to understand their metabolism and mode of action, relevant for agricultural applications (Latli & Casida, 1995).
Insecticidal Properties
- Pyridine derivatives, related to the compound, have been synthesized and tested for their insecticidal activity, presenting potential applications in pest control (Bakhite et al., 2014).
特性
IUPAC Name |
2-[[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2S/c1-13-21(14(2)29)22(17-5-3-4-6-19(17)24)18(11-26)23(27-13)31-12-20(30)28-16-9-7-15(25)8-10-16/h3-10,22,27H,12H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKLVONHTUHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)
![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B3011708.png)
![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)
![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)


![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)
